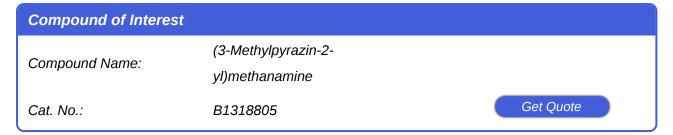


(3-Methylpyrazin-2-yl)methanamine CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025



Technical Guide: (3-Methylpyrazin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-Methylpyrazin-2-yl)methanamine**, including its chemical identity, synthesis, and analytical characterization. The information is intended to support research and development activities in medicinal chemistry and related fields where pyrazine derivatives are of interest.

Chemical Identification and Properties

(3-Methylpyrazin-2-yl)methanamine, a substituted pyrazine, is a valuable building block in the synthesis of more complex molecules. While a specific CAS number for the free base is not readily available in public databases, its hydrochloride and dihydrochloride salts are well-documented.

Table 1: Chemical Identifiers



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Form
(3-Methylpyrazin- 2- yl)methanamine hydrochloride	1523618-20-3[1]	C6H10CIN3	159.62	Not specified
(3-Methylpyrazin- 2- yl)methanamine dihydrochloride	2288710-30-3	C6H11Cl2N3	196.08	95% Purity

Table 2: Predicted Physicochemical Properties of **(3-Methylpyrazin-2-yl)methanamine** (Free Base)

Property	Value	Source
Molecular Formula	С6Н9N3	-
Molecular Weight	123.16 g/mol	-
XLogP3	-0.2	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	123.0800 Da	PubChem
Monoisotopic Mass	123.0800 Da	PubChem
Topological Polar Surface Area	51.8 Ų	PubChem
Heavy Atom Count	9	PubChem
Complexity	114	PubChem



Note: The properties for the free base are predicted as experimental data is not widely available.

Synthesis Protocol

A plausible and commonly employed synthetic route to **(3-Methylpyrazin-2-yl)methanamine** is the reduction of the corresponding nitrile, 2-cyano-3-methylpyrazine. A general experimental protocol based on this transformation using a powerful reducing agent like Lithium Aluminum Hydride (LAH) is detailed below.

Experimental Protocol: Reduction of 2-Cyano-3-methylpyrazine

Materials:

- 2-Cyano-3-methylpyrazine
- Lithium Aluminum Hydride (LAH)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry N₂ or Argon gas
- Sodium sulfate (anhydrous)
- Hydrochloric acid (HCl) in ether (for salt formation, optional)
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

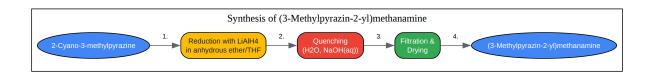
Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or
Argon) is charged with a suspension of Lithium Aluminum Hydride (LAH) in anhydrous
diethyl ether or THF.



- Addition of Nitrile: A solution of 2-cyano-3-methylpyrazine in the same anhydrous solvent is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.
- Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water. This procedure is crucial for the safe decomposition of excess LAH and results in the formation of a granular precipitate of aluminum salts.
- Workup: The resulting mixture is filtered, and the inorganic salts are washed thoroughly with the solvent. The combined organic filtrates are dried over anhydrous sodium sulfate.
- Isolation: The solvent is removed under reduced pressure to yield the crude (3-Methylpyrazin-2-yl)methanamine.
- Purification: The crude product can be purified by vacuum distillation or by conversion to its
 hydrochloride salt by treating the ethereal solution with a solution of HCl in ether, followed by
 filtration and drying of the precipitated salt.

Diagram 1: Synthesis Workflow



Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of (3-Methylpyrazin-2-yl)methanamine.

Identification and Characterization



The structural elucidation of **(3-Methylpyrazin-2-yl)methanamine** relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, the methyl group protons, the methylene protons of the aminomethyl group, and the amine protons. The pyrazine protons would appear in the aromatic region, typically downfield. The methyl group would be a singlet, and the methylene group adjacent to the amine would also likely be a singlet. The amine protons' chemical shift can be variable and may appear as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The pyrazine ring carbons would resonate at lower field due to their aromatic and heteroatomic environment. The methyl and methylene carbons would appear at a higher field.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. For **(3-Methylpyrazin-2-yl)methanamine**, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for amines include the loss of an alkyl radical adjacent to the nitrogen (α -cleavage), which is often the base peak.

Infrared (IR) Spectroscopy

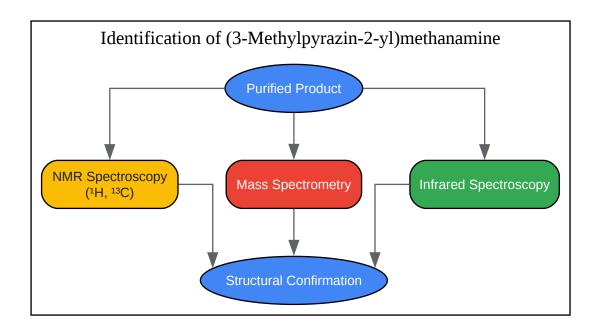
The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

- N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
- C-H stretching vibrations for the aromatic and aliphatic C-H bonds.



- C=N and C=C stretching vibrations characteristic of the pyrazine ring in the fingerprint region.
- N-H bending vibrations around 1600 cm⁻¹.

Diagram 2: Analytical Workflow for Identification



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (3-Methylpyrazin-2-yl)methanol | C6H8N2O | CID 580060 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-Methylpyrazin-2-yl)methanamine CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318805#3-methylpyrazin-2-yl-methanamine-cas-number-and-identification]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com